![molecular formula C27H47N3O8SSi2 B12796898 (1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)-3-N-allylthymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)](/img/structure/B12796898.png)
(1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)-3-N-allylthymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
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Overview
Description
It belongs to the family of TSAO compounds, which are non-nucleoside reverse transcriptase inhibitors (NNRTIs) specifically targeting the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase enzyme . TSAO-a3T is unique in its ability to selectively inhibit HIV-1 through interaction with the p51 subunit of the reverse transcriptase enzyme .
Preparation Methods
The synthesis of TSAO-a3T involves several steps, starting from the appropriate nucleoside precursor. The synthetic route typically includes the protection of hydroxyl groups, introduction of the spiro-oxathiole moiety, and subsequent deprotection steps . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions .
Chemical Reactions Analysis
TSAO-a3T undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TSAO-a3T can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiol derivatives .
Scientific Research Applications
TSAO-a3T has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the structure-activity relationships of NNRTIs . In biology, TSAO-a3T is employed in research on HIV-1 reverse transcriptase inhibition and the development of new antiviral agents . In medicine, it has potential therapeutic applications in the treatment of HIV-1 infections, especially in cases where resistance to other NNRTIs has developed . Additionally, TSAO-a3T is used in industrial research for the development of novel antiviral drugs .
Mechanism of Action
The mechanism of action of TSAO-a3T involves its binding to the p51 subunit of the HIV-1 reverse transcriptase enzyme . This binding interferes with the dimerization process of the enzyme, which is essential for its activity . By preventing the formation of functional reverse transcriptase dimers, TSAO-a3T effectively inhibits the replication of HIV-1 . The molecular targets of TSAO-a3T include specific amino acid residues in the p51 subunit that are crucial for dimerization and enzyme activity .
Comparison with Similar Compounds
TSAO-a3T is part of a broader family of TSAO compounds, which include TSAO-T, TSAO-m3T, TSAO-e3T, TSAO-U, TSAO-C, TSAO-m5C, and TSAO-A . Compared to these similar compounds, TSAO-a3T is unique in its specific interaction with the p51 subunit of HIV-1 reverse transcriptase . This unique binding mode distinguishes it from other NNRTIs, which typically target the p66 subunit . The structural differences among these compounds result in varying degrees of efficacy and selectivity against HIV-1 .
Properties
Molecular Formula |
C27H47N3O8SSi2 |
---|---|
Molecular Weight |
629.9 g/mol |
IUPAC Name |
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methyl-3-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C27H47N3O8SSi2/c1-13-14-29-22(31)18(2)15-30(24(29)32)23-21(37-41(11,12)26(6,7)8)27(19(28)17-39(33,34)38-27)20(36-23)16-35-40(9,10)25(3,4)5/h13,15,17,20-21,23H,1,14,16,28H2,2-12H3/t20?,21-,23+,27?/m0/s1 |
InChI Key |
ZYAASSGDSGTPCS-MEORGVRBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)CC=C)[C@H]2[C@@H](C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC=C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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